molecular formula C12H18O2 B12764843 (3E,6Z)-8-Ocimenyl acetate CAS No. 223705-76-8

(3E,6Z)-8-Ocimenyl acetate

Katalognummer: B12764843
CAS-Nummer: 223705-76-8
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: RNKUOBQYBVPNSU-WAKDDQPJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E,6Z)-8-Ocimenyl acetate, also known as (3E,6Z)-Nonadien-1-yl acetate, is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its unique structure, which includes a nonadienyl chain with two double bonds in the 3E and 6Z positions, and an acetate functional group. This compound is known for its pleasant aroma and is often used in the fragrance industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E,6Z)-8-Ocimenyl acetate typically involves the esterification of (3E,6Z)-Nonadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(3E,6Z)-8-Ocimenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3E,6Z)-8-Ocimenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in plant metabolism and as a pheromone in certain insect species.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of (3E,6Z)-8-Ocimenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to olfactory receptors, triggering a sensory response. Additionally, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3E,6Z)-Nonadien-1-ol: The alcohol counterpart of (3E,6Z)-8-Ocimenyl acetate.

    (3E,6Z)-Nonadienal: An aldehyde derivative with similar structural features.

    (3E,6Z)-Nonadienoic acid: A carboxylic acid derivative.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its pleasant aroma and potential biological activities further distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer

223705-76-8

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

[(2Z,5E)-2,6-dimethylocta-2,5,7-trienyl] acetate

InChI

InChI=1S/C12H18O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,7-8H,1,6,9H2,2-4H3/b10-7+,11-8-

InChI-Schlüssel

RNKUOBQYBVPNSU-WAKDDQPJSA-N

Isomerische SMILES

C/C(=C/C/C=C(\C)/C=C)/COC(=O)C

Kanonische SMILES

CC(=CCC=C(C)C=C)COC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.